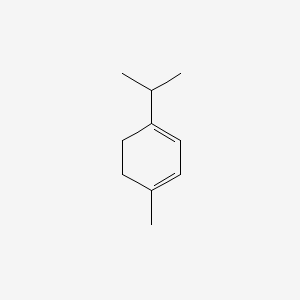

alpha-Terpinene

Descripción

Significance in Contemporary Chemical and Biological Sciences

α-Terpinene, a naturally occurring monoterpene, holds considerable significance in modern chemical and biological sciences due to its versatile properties and wide range of applications. ontosight.aiforeverest.net This isomeric hydrocarbon, found in the essential oils of plants like cardamom, marjoram, and tea tree, is a colorless liquid with a characteristic citrus-like, woody aroma. foreverest.netwikipedia.orgtaylorandfrancis.com Its pleasant scent and flavor profile have led to its extensive use in the fragrance, cosmetic, personal care, and food and beverage industries. foreverest.netsbblgroup.comshivaexportsindia.com

Beyond its sensory attributes, α-terpinene is the subject of substantial research for its diverse biological activities. ontosight.ai It has demonstrated notable antioxidant properties, playing a key role in the antioxidant activity of essential oils such as tea tree oil. ontosight.aitaylorandfrancis.comacs.org The compound's ability to scavenge free radicals contributes to protecting cells from oxidative damage. ontosight.ai

Furthermore, scientific investigations have highlighted its potential antimicrobial effects against a variety of bacteria and fungi, making it a candidate for development in antimicrobial therapies. ontosight.aicymitquimica.comchemicalbook.com Research also points towards anti-inflammatory and potential anticancer activities. ontosight.ainih.gov Studies have shown that α-terpinene may inhibit the growth of certain cancer cell lines and can modulate inflammatory pathways. nih.govnih.gov Its involvement in inhibiting pro-inflammatory cytokines and other inflammatory mediators is an active area of investigation. nih.govresearchgate.net

In the industrial realm, α-terpinene serves as a chemical intermediate and is used to add pleasant odors to industrial fluids. wikipedia.orgshivaexportsindia.com It also finds application in the pharmaceutical and electronics manufacturing industries. foreverest.netchemicalbook.com The biosynthesis of α-terpinene from geranyl pyrophosphate and its industrial production via the acid-catalyzed rearrangement of α-pinene are also key areas of chemical research. wikipedia.org

Current Landscape of α-Terpinene Research and Key Challenges

The current research landscape for α-terpinene is dynamic, with studies spanning from fundamental chemical synthesis and biosynthesis to its broad biological activities. wikipedia.orgmedchemexpress.com Researchers are actively exploring its mechanisms of action as an antioxidant, anti-inflammatory, antimicrobial, and anticancer agent. ontosight.ainih.govnih.govscielo.br For instance, studies have investigated its ability to inhibit NF-κB signaling pathways, which are crucial in inflammation and cancer. nih.goviiarjournals.orgiiarjournals.org

Despite the promising findings, several key challenges remain in α-terpinene research. A significant issue is its chemical instability. α-Terpinene autoxidizes rapidly when exposed to air, forming new compounds that can be skin allergens. acs.orgnih.govindustrialchemicals.gov.au This rapid degradation presents a challenge for its use in topical products and requires careful formulation and storage. nih.govresearchgate.net While this rapid oxidation makes it an effective antioxidant in some contexts by protecting other compounds from degradation, it complicates its application. acs.orgnih.gov

Another challenge lies in fully elucidating the mechanisms behind its biological effects. While studies have shown, for example, that α-terpinene can induce morphostructural changes in bacteria like Escherichia coli, more in-depth research is needed to understand the precise molecular interactions. scielo.brresearchgate.net Similarly, while its anticancer potential has been demonstrated in vitro against cell lines such as breast cancer and non-small cell lung cancer, further studies are required to validate these findings. nih.gov

Scaling up certain applications also presents hurdles. For example, the use of α-terpinene in photochemical reactions, such as the synthesis of ascaridole, faces challenges in reactor design to ensure uniform light distribution and mixing for efficient and selective production. researchgate.netmdpi.com Furthermore, while the industrial production from α-pinene is established, research into more efficient and sustainable synthesis methods, including biocatalysis, is ongoing. wikipedia.orgmdpi.com The reactivity of α-terpinene with atmospheric radicals like the nitrate (B79036) radical is also an area of active investigation to understand its environmental fate and contribution to secondary organic aerosol formation. copernicus.org

Data Tables

Table 1: Physicochemical Properties of α-Terpinene

| Property | Value | Source |

|---|---|---|

| Chemical Formula | C10H16 | ontosight.aiwikipedia.org |

| Molar Mass | 136.238 g·mol−1 | wikipedia.org |

| Appearance | Colorless to pale yellow liquid | ontosight.aiforeverest.netcymitquimica.com |

| Odor | Citrusy, woody, pine-like | taylorandfrancis.comsbblgroup.com |

| Boiling Point | 173-175 °C | ontosight.ainih.gov |

| Density | ~0.835 - 0.860 g/cm³ | ontosight.aiwikipedia.org |

| Solubility | Insoluble in water; soluble in organic solvents like ethanol (B145695) and ether | ontosight.ainih.gov |

Table 2: Overview of Researched Biological Activities of α-Terpinene

| Biological Activity | Research Findings | References |

|---|---|---|

| Antioxidant | Acts as an antioxidant, protecting cells from free radical damage. It is a key component responsible for the antioxidant activity of tea tree oil. However, it autoxidizes rapidly on air exposure. | ontosight.aiacs.orgmedchemexpress.comnih.gov |

| Antimicrobial | Exhibits activity against various bacteria and fungi. Studies show it can induce morphological changes in bacteria such as E. coli. | ontosight.aichemicalbook.comscielo.brresearchgate.netmdpi.com |

| Anti-inflammatory | Shown to inhibit pro-inflammatory cytokines (e.g., IL-1β, IL-6, TNF-α) and modulate inflammatory pathways like NF-κB. | ontosight.ainih.govresearchgate.net |

| Anticancer | In vitro studies indicate inhibition of proliferation and induction of oxidative damage in cancer cells, including breast cancer and non-small cell lung cancer cell lines. | nih.govsrce.hrlabeffects.com |

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

1-methyl-4-propan-2-ylcyclohexa-1,3-diene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H16/c1-8(2)10-6-4-9(3)5-7-10/h4,6,8H,5,7H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YHQGMYUVUMAZJR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(CC1)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H16 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9041237 | |

| Record name | alpha-Terpinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Liquid, Liquid; [Sigma-Aldrich MSDS], Solid, Colourless oily liquid; refreshing, lemony-citrus aroma | |

| Record name | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/20188 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

173.00 to 175.00 °C. @ 760.00 mm Hg | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Solubility |

Insoluble in water; soluble in most fixed oils, Soluble (in ethanol) | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Density |

0.833-0.838 | |

| Record name | p-Mentha-1,3-diene | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/1338/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

CAS No. |

99-86-5 | |

| Record name | α-Terpinene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=99-86-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | alpha-Terpinene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000099865 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1,3-Cyclohexadiene, 1-methyl-4-(1-methylethyl)- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | alpha-Terpinene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9041237 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | p-mentha-1,3-diene | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.002.541 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | .ALPHA.-TERPINENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/I24X278AP1 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

< 25 °C | |

| Record name | alpha-Terpinene | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0036995 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Natural Occurrence and Biosynthesis of α Terpinene

Distribution Across Biological Taxa

Alpha-terpinene is a widely distributed monoterpene found in the essential oils of a diverse array of plant species. Its presence contributes to the characteristic scents and properties of many aromatic plants.

Presence in Plant Essential Oils

This monoterpene is a common constituent of essential oils extracted from various botanical sources. It has been identified in plants such as pine, tea tree, cinnamon, cardamom, marjoram, eucalyptus, juniper, and citrus fruits scentree.cowikipedia.orgforeverest.netontosight.aihmdb.caviridis-labs.comtrue-blue.coscentree.coconsolidated-chemical.com. Its presence is notable in spices, herbs, and certain tree species, contributing significantly to their volatile aromatic profiles true-blue.co.

Identification in Specific Botanical Sources

This compound is a well-documented component in the essential oils of several key plant species.

Melaleuca alternifolia (Tea Tree Oil): Tea tree oil (TTO), derived from the leaves of Melaleuca alternifolia, frequently contains α-terpinene as a significant constituent. Reported concentrations vary across different studies and chemotypes, typically ranging from approximately 5% to 13% wikipedia.orgresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.net. For instance, analyses have shown α-terpinene content at 9.59% researchgate.net, 10.85% researchgate.net, 6.73% scielo.org.co, and 10.4% nih.govresearchgate.net.

Citrus reticulata (Mandarin/Citrus Oils) and related species: this compound is also identified in the essential oils of citrus fruits, including lime oil scentree.coscentree.co. Citrus species, in general, are recognized sources of this monoterpene true-blue.co.

Table 1: α-Terpinene Content in Specific Essential Oils

| Plant Source | Reported α-Terpinene Content (%) | Reference Snippets |

| Melaleuca alternifolia | 5.0–13.0 | nih.gov |

| Melaleuca alternifolia | 6.0–12.0 | wikipedia.org |

| Melaleuca alternifolia | 9.59 | researchgate.net |

| Melaleuca alternifolia | 10.85 | researchgate.net |

| Melaleuca alternifolia | 6.73 | scielo.org.co |

| Melaleuca alternifolia | 10.4 | nih.govresearchgate.net |

| Bergamot EO | Present | scentree.coscentree.co |

| Juniper Berry EO | Present | scentree.coscentree.co |

| Lime EO | Present | scentree.coscentree.co |

| Cardamom Oil | Present | wikipedia.orgforeverest.nethmdb.ca |

| Marjoram Oil | Present | wikipedia.orgforeverest.nethmdb.ca |

Co-occurrence and Isomeric Relationships with Other Monoterpenes

This compound belongs to the terpinene group, which comprises four isomers: α-terpinene, β-terpinene, γ-terpinene, and δ-terpinene (also known as terpinolene) wikipedia.orghmdb.catrue-blue.coscentree.coontosight.aiebi.ac.uk. These isomers share the same molecular formula and carbon framework but differ in the position of their carbon-carbon double bonds, leading to distinct chemical and olfactory properties wikipedia.orgontosight.aiebi.ac.uk.

This compound frequently co-occurs with other monoterpenes in essential oils. Commonly found alongside it are γ-terpinene, limonene, α-pinene, terpinolene, 1,8-cineole, p-cymene (B1678584), and terpinen-4-ol wikipedia.orgresearchgate.nettandfonline.comscielo.org.conih.govresearchgate.nettypology.comincidecoder.commarnys.comeuropa.eu. Its relationship with γ-terpinene and β-phellandrene is particularly noted in the context of shared biosynthetic pathways involving hydride shifts nih.govqmul.ac.uk.

Table 2: Common Co-occurring Monoterpenes with α-Terpinene

Metabolic Pathways of α-Terpinene Formation

The biosynthesis of α-terpinene follows the general pathway for monoterpene production in plants, originating from primary metabolic precursors.

Precursor Compounds and Initial Biosynthetic Steps

The synthesis of α-terpinene, like other monoterpenes, begins with the formation of geranyl pyrophosphate (GPP) wikipedia.orgnih.govqmul.ac.uknih.govresearchgate.netoup.comgenome.jpresearchgate.net. GPP is a C10 isoprenoid precursor derived from the condensation of isopentenyl pyrophosphate (IPP) and dimethylallyl pyrophosphate (DMAPP). These C5 precursors are themselves synthesized via either the methylerythritol phosphate (B84403) (MEP) pathway in plastids or the mevalonate (B85504) (MVA) pathway in the cytoplasm nih.govoup.comresearchgate.net. The enzyme geranyl pyrophosphate synthase (GPPS) catalyzes the formation of GPP from IPP and DMAPP nih.govoup.comresearchgate.net.

Enzymatic Catalysis and Terpene Synthase Involvement

The transformation of GPP into α-terpinene is primarily mediated by a specific enzyme known as α-terpinene synthase (EC 4.2.3.115) qmul.ac.ukexpasy.orgwikipedia.orgcreative-enzymes.com. This enzyme catalyzes the cyclization and rearrangement of GPP to yield α-terpinene and diphosphate (B83284) qmul.ac.ukexpasy.orgwikipedia.orgcreative-enzymes.com.

The biochemical mechanism involves the loss of the pyrophosphate group from GPP, leading to the formation of a resonance-stabilized cation. This cation undergoes cyclization to form a terpinyl cation. A critical step in the formation of α-terpinene is a 1,2-hydride shift, which rearranges the terpinyl cation to the terpinen-4-yl cation. The subsequent loss of a hydrogen atom from this intermediate generates α-terpinene wikipedia.orgnih.govqmul.ac.ukexpasy.org. This process has been characterized in enzymes from organisms such as Dysphania ambrosioides (American wormseed) qmul.ac.ukexpasy.orgcreative-enzymes.com. While α-terpineol synthase (EC 4.2.3.112) is involved in the biosynthesis of α-terpineol from GPP via hydrolysis of the terpinyl cation wikipedia.orgwikipedia.org, α-terpinene synthase is specifically responsible for the formation of α-terpinene through the described hydride shift mechanism qmul.ac.ukexpasy.org.

List of Compounds Mentioned:

α-Terpinene (this compound)

β-Terpinene (beta-Terpinene)

γ-Terpinene (gamma-Terpinene)

δ-Terpinene (delta-Terpinene / Terpinolene)

Geranyl Pyrophosphate (GPP)

Isopentenyl Pyrophosphate (IPP)

Dimethylallyl Pyrophosphate (DMAPP)

Limonene

α-Pinene (alpha-Pinene)

β-Pinene (beta-Pinene)

Myrcene

Ocimene

β-Phellandrene (beta-Phellandrene)

α-Phellandrene (alpha-Phellandrene)

Terpinolene

1,8-Cineole

p-Cymene

Terpinen-4-ol

α-Terpineol (alpha-Terpineol)

Linalyl Pyrophosphate (LPP)

Sabine

Aromadendrene

δ-Cadinene

Camphor

Isopulegol

Eugenol

Geraniol

Citral

Citronellal

Neral

Geranial

Neroli acetate (B1210297)

p-menth-1-en-7-al

Nerol

β-Caryophyllene

Verbenone

Thuja-2,4-(10)-diene

Filifolone

Perillyl aldehyde

Carveol

Carvone

Menthone

Menthol

Neomenthol

Pulegone

Isopiperitenol

Isopiperitenone

Bornyl diphosphate

Loganin

Secologanin

Chemical Reactivity and Degradation Mechanisms of α Terpinene

Autoxidation and Oxidative Degradation Pathways

α-Terpinene is a monoterpene known for its antioxidant properties, which are paradoxically linked to its high susceptibility to autoxidation. nih.gov Upon exposure to air, it degrades rapidly, a process that has significant implications, particularly in contexts such as its use in essential oils and fragrance compounds. nih.gov The oxidation pathways of α-terpinene are distinct from other monoterpenes like limonene, which primarily form allergenic hydroperoxides. nih.gov Instead, the autoxidation of α-terpinene leads to a different array of products. nih.gov

Chemical analysis of α-terpinene exposed to air at room temperature reveals a rapid degradation process. nih.gov The primary and major oxidation products identified are allylic epoxides and p-cymene (B1678584). nih.gov In addition to these major products, hydrogen peroxide is also formed during the autoxidation process. nih.gov The formation of these specific products highlights a different oxidative degradation pathway compared to other common terpenes. nih.gov For instance, the aerobic oxidative dehydrogenation of α-terpinene can be catalyzed by a mixed-addenda heteropolyanion, showing zero-order kinetics in α-terpinene, first-order in dioxygen, and second-order in the catalyst. researchgate.net Another environmentally friendly method for synthesizing p-cymene from α-terpinene involves oxygen-free catalytic dehydrogenation through an electrochemical process. rsc.org

Major Autoxidation Products of α-Terpinene

| Product | Chemical Class | Significance |

|---|---|---|

| Allylic Epoxides | Epoxide | Major primary oxidation product. nih.gov |

| p-Cymene | Aromatic Hydrocarbon | Major oxidation product formed via dehydrogenation. nih.govrsc.org |

| Hydrogen Peroxide | Peroxide | A key byproduct of the autoxidation process. nih.gov |

The degradation of α-terpinene upon air exposure is a rapid autoxidation process. nih.gov This reactivity is responsible for its role as an antioxidant in substances like tea tree oil, as it oxidizes more readily than other compounds, thereby protecting them from degradation. nih.gov The mechanism involves the formation of the aforementioned products: allylic epoxides, p-cymene, and hydrogen peroxide. nih.gov This degradation and the subsequent formation of new compounds are of interest as they can alter the chemical properties of the mixtures in which α-terpinene is present. nih.gov For example, the sensitization potency of α-terpinene has been shown to increase after air exposure, with the allylic epoxides being identified as strong sensitizers. nih.gov

Photochemical Transformations and Atmospheric Fate

In the atmosphere, α-terpinene undergoes a series of photochemical transformations, primarily driven by sunlight. researchgate.netacs.orgnih.gov These reactions are crucial in determining the atmospheric lifetime of the compound and its contribution to atmospheric chemistry, including the formation of secondary organic aerosols (SOA). researchgate.netacs.orgnih.gov

Under the influence of UV-C irradiation (λ > 235 nm), matrix-isolated α-terpinene undergoes isomerization to an open-ring species. researchgate.netacs.orgnih.gov This electrocyclic ring-opening reaction is an ultrafast process. nih.govnih.gov The initial photoproduct is a gZg-triene, which then conformationally relaxes to a tZg-triene product. nih.gov This relaxation of the vibrationally hot photoproduct takes approximately 6.5 picoseconds and shows no significant dependence on solvent polarity or viscosity. nih.gov The ring-opening reaction proceeds through a pericyclic minimum in the excited state, which acts as the photochemical "transition state". researchgate.netwolfresearchgroup.com The substitution pattern on the cyclohexadiene backbone influences the excited state potential energy surface. nih.gov Unlike 1,3-cyclohexadiene, α-terpinene exhibits a strong excited state absorption in the visible spectral region. nih.govresearchgate.net

Key Aspects of α-Terpinene's Photo-induced Reactions

| Process | Description | Timescale | Key Intermediates/Products |

|---|---|---|---|

| Ring-Opening | UV irradiation induces an electrocyclic reaction, breaking the cyclohexadiene ring. researchgate.netacs.orgnih.gov | Ultrafast (femtoseconds to picoseconds). nih.govnih.gov | gZg-triene (initial), tZg-triene (relaxed). nih.gov |

| Isomerization | The open-ring species is produced in the Z configuration. researchgate.netacs.orgnih.gov | - | Open-ring isomers. acs.org |

| Conformational Relaxation | The initial hot photoproduct relaxes to a more stable conformation. nih.gov | ~6.5 ps. nih.gov | tZg-triene. nih.gov |

The photochemical and oxidative degradation of α-terpinene in the atmosphere contributes significantly to the formation of Secondary Organic Aerosols (SOA). researchgate.netacs.orgnih.gov When volatile organic compounds like α-terpinene are oxidized, they form less volatile products that can condense to form organic particulate matter. nih.gov The ozonolysis of α-terpinene is a complex process that leads to various oxidation products, which can participate in new particle formation and growth. nih.gov The reactions of α-terpinene with atmospheric oxidants such as ozone (O3), hydroxyl radicals (OH), and nitrate (B79036) radicals (NO3) are key pathways leading to SOA precursors. nih.govnih.gov For instance, the reaction with O3 is expected to yield high levels of first-generation products. nih.gov

The photochemical dynamics of α-terpinene have been investigated using ultrafast broadband UV-visible transient absorption spectroscopy and photoionization-photoelectron spectroscopy. nih.govnih.govnih.gov Upon photoexcitation, the initially excited 1B state decays with an extremely short lifetime, on the order of femtoseconds. nih.govaip.org

Studies using ultrashort laser pulses for excitation show that the initially excited state decays with a time constant of approximately 66 fs, a value independent of the excitation wavelength. nih.govaip.org This is followed by the appearance of a series of Rydberg peaks which allow for the tracking of the reaction progress. nih.gov A comparison with the parent molecule, 1,3-cyclohexadiene, reveals that the substituents on α-terpinene slow the reaction dynamics by about a factor of two. nih.gov The excited state of α-terpinene has a lifetime of approximately 0.16 ps in 1-butanol (B46404) and 0.12 ps in hexane. nih.gov The fluorescence quantum yield from this state is very low, around 2 × 10⁻⁵. nih.gov

Ultrafast Dynamic Parameters of α-Terpinene Photochemistry

| Parameter | Value | Technique | Reference |

|---|---|---|---|

| Excited State (1B) Decay Time | ~66 fs | Photoionization-photoelectron spectroscopy | nih.govaip.org |

| Excited State Lifetime (in 1-butanol) | ~0.16 ps | UV-visible transient absorption spectroscopy | nih.gov |

| Excited State Lifetime (in hexane) | ~0.12 ps | UV-visible transient absorption spectroscopy | nih.gov |

| Photoproduct Conformational Relaxation | ~6.5 ps | UV-visible transient absorption spectroscopy | nih.gov |

Thermal Degradation Characteristics

The thermal stability of α-terpinene is a critical factor in both environmental and industrial contexts. When subjected to heat, its chemical structure undergoes transformations, leading to a variety of degradation products.

Identification of Thermal Degradation Products

The thermal degradation of α-terpinene, particularly in the presence of air, leads to the formation of several types of products resulting from distinct oxidative reactions. acs.org When heated to 120°C in the presence of air, α-terpinene degrades completely within four hours. acs.org The primary reaction pathway involves dehydrogenation, where the six-membered ring loses hydrogen atoms to form a stable aromatic system. acs.org This process is responsible for the conversion of α-terpinene into p-cymene. acs.org

Other oxidative reactions also occur, including the cleavage of carbon-carbon double bonds, allylic oxidations, epoxidations, and molecular rearrangements. acs.org These reactions contribute to a complex mixture of degradation products. While research on the thermal degradation of the related monoterpene α-pinene has identified products such as aliphatic hydrocarbons (isoprene, methane) and aromatics (benzene, toluene), the specific non-aromatic products from α-terpinene's degradation under similar conditions are less explicitly detailed. scirp.orgresearchgate.net

Table 1: Key Thermal Degradation Pathways of α-Terpinene and Resulting Products

| Degradation Pathway | Description | Example Product(s) |

|---|---|---|

| Dehydrogenation | Loss of hydrogen from the six-membered ring to form an aromatic system. | p-Cymene, Thymol (B1683141) |

| Double Bond Cleavage | Oxidative breaking of the carbon-carbon double bonds within the molecule. | Various smaller oxygenated compounds |

| Allylic Oxidation | Oxidation at a carbon atom adjacent to a double bond. | Oxygenated terpene derivatives |

| Rearrangements | Isomerization of the carbon skeleton into different structural arrangements. | Terpene isomers |

Environmental and Industrial Relevance of Thermal Stability

The thermal stability of α-terpinene is relevant in several fields. Environmentally, monoterpenes like α-terpinene are emitted from biogenic sources such as vegetation, as well as from industrial activities related to wood processing. acs.org When these volatile organic compounds (VOCs) are released into the atmosphere, their thermal and oxidative degradation can contribute to the formation of secondary organic aerosols and oxidants, which have implications for air quality. acs.org

Industrially, the thermal characteristics of terpenes are crucial for their use as biofuels or fuel additives. semanticscholar.orgrsc.org Turpentine, a mixture composed mainly of terpenes like α-pinene and β-pinene, is considered a promising renewable fuel source. semanticscholar.orgrsc.org Understanding the thermal stability and degradation pathways of its components, such as α-terpinene, is essential for ensuring safety and efficiency during storage, transportation, and combustion processes. semanticscholar.orgrsc.org The exothermic nature of terpene oxidation and the production of flammable gases upon thermal degradation are important parameters for evaluating their potential as fuels and for preventing hazards like thermal explosions. researchgate.netsemanticscholar.org

Derivatization and Synthetic Modifications

The chemical structure of α-terpinene, featuring a conjugated diene system, allows for a variety of synthetic modifications to create new derivatives.

Wagner-Meerwein Rearrangement Strategies

The Wagner-Meerwein rearrangement is a class of carbocation 1,2-rearrangement reactions where a hydrogen, alkyl, or aryl group migrates to an adjacent carbon atom. wikipedia.orglscollege.ac.in This type of skeletal rearrangement is particularly characteristic of bicyclic terpenes. wikipedia.org A classic example within the terpene family is the acid-catalyzed rearrangement of α-pinene to camphene (B42988), a reaction of significant industrial importance for the production of fragrances and camphor. libretexts.orggoogle.com In this process, the protonation of the double bond in α-pinene leads to a carbocation intermediate that undergoes a rearrangement, relieving ring strain and forming the camphene skeleton. libretexts.org While this reaction is well-documented for bicyclic systems like α-pinene, its specific application starting from the monocyclic α-terpinene is not a typical pathway, as the driving force of relieving small-ring strain is absent.

Diels-Alder Cycloaddition Reactions

The conjugated double bonds in the cyclohexadiene ring of α-terpinene make it an excellent diene for Diels-Alder reactions. quizlet.com The Diels-Alder reaction is a powerful and atom-economical method in organic chemistry for forming six-membered rings. wikipedia.orgencyclopedia.pub It involves a concerted [4+2] cycloaddition between a conjugated diene (in this case, α-terpinene) and a dienophile (a substituted alkene). wikipedia.org This reaction proceeds by creating two new carbon-carbon bonds simultaneously, resulting in a substituted cyclohexene (B86901) derivative. wikipedia.org The reaction is highly stereospecific and provides a reliable method for constructing complex bicyclic structures. encyclopedia.pub

Table 2: α-Terpinene in Diels-Alder Reactions

| Reactant | Role | Product Type |

|---|---|---|

| α-Terpinene | Conjugated Diene | Substituted cyclohexene derivative (bicyclic adduct) |

| Dienophile (e.g., Maleimide) | Substituted Alkene | Fused bicyclic system |

Synthesis of Novel α-Terpinene-Based Derivatives (e.g., Acylhydrazones)

Acylhydrazones are a class of compounds characterized by the N-acylhydrazone moiety and are known for their wide range of biological activities. researchgate.netnih.gov Their synthesis typically involves the condensation reaction between a hydrazide and a suitable aldehyde or ketone. researchgate.netmdpi.com The resulting acylhydrazone can exist as a mixture of conformational isomers due to rotation around the N-C(O) and N-N bonds. nih.govmdpi.com

While the synthesis of novel acylhydrazones is a significant area of research in medicinal chemistry, the direct use of α-terpinene as a foundational scaffold for creating such derivatives is not prominently described. mdpi.comnih.gov The synthesis of terpene-based acylhydrazones would first require functionalization of the α-terpinene structure to introduce a carbonyl or hydrazide group, which could then undergo the characteristic condensation reaction. For example, a multi-step process could potentially convert α-terpinene to a corresponding aldehyde, which could then be reacted with a hydrazide to form an α-terpinene-derived acylhydrazone.

Biological Activities and Pharmacological Investigations of α Terpinene

Antimicrobial Efficacy

Cellular and Molecular Mechanisms of Antimicrobial Action

α-Terpinene exhibits potent antimicrobial activity through several well-defined cellular and molecular mechanisms. A primary mode of action involves the disruption of bacterial cell membranes, leading to the leakage of intracellular components such as ATP and a general deficit in cellular energy researchgate.netnih.gov. This disruption is attributed to interactions between the hydroxyl group of α-terpinene and bacterial carbohydrates, which alter phospholipid polar head groups and decrease membrane fluidity researchgate.netnih.gov. Consequently, the electron transport chain is disrupted, leading to a collapse of the membrane potential and pH balance researchgate.netnih.gov. Additionally, α-terpinene can induce reactive oxygen species (ROS) accumulation, contributing to lipid peroxidation and further damaging bacterial cell membranes researchgate.net. Research indicates that α-terpinene causes sublethal damage to both the outer and cytoplasmic membranes of Gram-negative bacteria, impairing proton motive force and oxidative phosphorylation nih.govmdpi.com.

Anti-inflammatory Properties

α-Terpinene possesses notable anti-inflammatory properties, largely mediated through the modulation of key signaling pathways. It has been shown to exert anti-inflammatory effects in LPS-stimulated macrophages by inhibiting the nuclear factor-kappa B (NF-κB) signaling pathway medchemexpress.comnih.gov. This inhibition of NF-κB transcription and activity is a critical mechanism through which α-terpinene suppresses the production of pro-inflammatory mediators such as IL-1β, IL-6, and IL-10 iiarjournals.orgmdpi.comnih.goviiarjournals.org. Furthermore, α-terpinene can interfere with other inflammatory pathways, including the p38 and ERK MAPK pathways, further contributing to its anti-inflammatory profile nih.gov.

Anti-cancer and Antitumor Potential

Cytotoxicity Against Various Tumor Cell Lines

α-Terpinene has demonstrated significant cytotoxic activity against a range of cancer cell lines, indicating its potential as an anticancer agent. It exhibits particular sensitivity in small cell lung carcinoma cell lines, such as NCI-H69, where an IC50 value of 0.26 mM has been reported iiarjournals.org. Other sensitive cell lines include various colorectal cancer lines (HCT-116, HCT-8), a subline of small cell lung carcinoma (H69AR), and myeloma cells (RPMI 8226/S) iiarjournals.org. α-Terpinene has also shown cytotoxic effects against breast cancer cells (MCF-7) with reported IC50 values ranging from approximately 33.0 ± 5.4 μg/mL to 108.32 μg/mL researchgate.nete-century.us. Additionally, it has demonstrated inhibitory effects on lung cancer cell lines (A549, LNM35) and cervical cancer cells (HeLa) nih.govresearchgate.nete-century.us.

| Cancer Cell Line | Cancer Type | IC50 Value / Sensitivity | Reference(s) |

| NCI-H69 | Small Cell Lung Carcinoma | IC50: 0.26 mM | iiarjournals.org |

| HCT-116 | Colorectal Cancer | Sensitive | iiarjournals.org |

| HCT-8 | Colorectal Cancer | Sensitive | iiarjournals.org |

| H69AR | Small Cell Lung Carcinoma (subline) | Sensitive | iiarjournals.org |

| RPMI 8226/S | Myeloma | Sensitive | iiarjournals.org |

| MCF-7 | Breast Cancer | IC50: 33.0 ± 5.4 μg/mL | researchgate.net |

| MCF-7 | Breast Cancer | IC50: ~6.75 µg/mL (50% inh.) | nih.gov |

| MCF-7 | Breast Cancer | IC50: 108.32 μg/mL | e-century.us |

| A549 | Lung Cancer | IC50: 0.06% (48h) | nih.gov |

| A549 | Lung Cancer | IC50: 63.40 μg/mL | e-century.us |

| LNM35 | Lung Cancer | IC50: 0.04% (48h) | nih.gov |

| U937-GTB | Lymphoma | Sensitive | kemdikbud.go.id |

| HeLa | Cervix Cancer | Sensitive | researchgate.net |

| T47D | Breast Cancer | Sensitive | researchgate.net |

| MDA-MB-231 | Breast Cancer | Inhibited proliferation | researchgate.net |

| Jurkat | Leukemia | Cytotoxic properties | nih.gov |

| DLD-1 | Colon Adenocarcinoma | Cytotoxic properties | nih.gov |

Molecular Mechanisms of Antineoplastic Action

The anticancer effects of α-terpinene are attributed to several molecular mechanisms. A key mechanism is the inhibition of the NF-κB signaling pathway, which plays a critical role in inflammation and cancer development medchemexpress.comiiarjournals.orgmdpi.comnih.goviiarjournals.orgresearchgate.netnih.gov. α-Terpinene has been shown to dose-dependently inhibit NF-κB translocation and activity, leading to the downregulation of NF-κB-regulated genes, such as IL-1β and IL1R1 iiarjournals.orgiiarjournals.orgnih.gov. Furthermore, α-terpinene induces cell cycle arrest, observed in both G0/G1 and G2/M phases, thereby halting cancer cell proliferation iiarjournals.orgnih.gov. It also promotes apoptosis, a programmed cell death pathway, through mechanisms including mitochondrial damage, cytochrome c release, caspase activation, and PARP cleavage iiarjournals.orgresearchgate.netkemdikbud.go.id. This apoptotic effect is further supported by its ability to inhibit the expression of anti-apoptotic protein Bcl-2 and induce the expression of pro-apoptotic protein Bax researchgate.net. Additionally, α-terpinene has been shown to downregulate survivin, a protein involved in cell survival and proliferation researchgate.net, and to induce oxidative damage in cancer cells nih.gov.

Neuropharmacological Effects

Research into the neuropharmacological effects of α-terpinene suggests a complex interaction with the central nervous system. Studies in animal models have indicated that α-terpinene can alter the activity of enzymes crucial for neuronal function, such as Na+, K+-ATPase and NTPDase, which are involved in neuronal plasticity and the hydrolysis of ADP and ATP researchgate.net. Oral administration of terpinene in rats has been associated with memory impairments, potentially linked to neuronal DNA damage and alterations in these key enzymes researchgate.net. These findings suggest that α-terpinene may exhibit cytotoxic and genotoxic effects on brain cells at certain doses, which could contribute to cognitive deficits researchgate.net. While α-pinene, a related terpene, has demonstrated neuroprotective properties, including anxiolytic and antioxidant effects, and may influence neurotransmitter signaling nih.govfrontiersin.org, the direct neuropharmacological profile of α-terpinene appears more complex, with potential for adverse effects on cognitive function at tested doses researchgate.net. It has also shown moderate, though sub-therapeutic, effects on acetylcholinesterase, an enzyme relevant in Alzheimer's disease pathology nih.gov.

List of Compounds Mentioned:

α-Terpinene

Terpinen-4-ol

Linalyl acetate (B1210297)

Camphor

γ-Terpinene

Safrole

α-Pinene

β-Pinene

Limonene

β-Caryophyllene

Myrcene

1,8-Cineole

Verbenone

Eugenol

Myrtenal

Myrtenol

Borneol

D-Limonene

α-Muurolene

tau-Cadinol

α-Cedrene

tau-Muurolol

α-Cedrol

γ-Muurolene

α-Elemol

β-Citronellal

β-Elemene

Fisetin

Ruthenium-p-cymene

α-Terpinyl acetate

Citral

Falcarindiol

Oplopandiol

Cedrol

cis-Myrtanol

(−)-Myrtenol

α-Muurolene

tau-Cadinol

α-Cedrene

tau-Muurolol

α-Cedrol

γ-Muurolene

α-Elemol

p-Cymene

Borneol

β-Citronellal

β-Elemene

α-Terpineol

Neuroprotective Activities

Studies suggest that α-terpinene exhibits promising neuroprotective properties, particularly relevant in the context of neurodegenerative diseases and oxidative stress. In models of Parkinson's disease (PD), α-terpinene has demonstrated the ability to enhance locomotor function and improve acetylcholinesterase (AChE) activity in larvae exposed to MPTP (1-methyl-4-phenyl-1,2,3,6-tetrahydropyridine), a neurotoxin that mimics PD symptoms. researchgate.net Furthermore, α-terpinene has been shown to significantly reduce oxidative stress by lowering intracellular reactive oxygen species (ROS), lipid accumulation, and apoptotic markers. researchgate.net In Alzheimer's disease (AD) models, α-terpinene has been investigated for its ability to mitigate neuronal degeneration associated with inflammatory processes and oxidative stress. Research indicates that α-terpinene can decrease malondialdehyde (MDA) levels, a marker of lipid peroxidation, and potentially increase the activity of antioxidant enzymes like superoxide (B77818) dismutase (SOD). scielo.brscielo.br Its capacity to inhibit amyloid-beta (Aβ) fibril formation in vitro further supports its potential role in managing AD pathology. scielo.br

Anxiolytic and Antidepressant Potential

This compound has shown potential as an agent for managing anxiety and depression. Studies on essential oils rich in α-terpinene have indicated anxiolytic and antidepressant-like effects in animal models. frontiersin.orgnih.govresearchgate.net Research suggests that these effects may be mediated through mechanisms involving neurotransmitter systems, such as serotonin (B10506) (5-HT1A), β-adrenergic, and dopamine (B1211576) receptors, and may also involve modulation of the cannabinoid system. frontiersin.orgnih.gov In a study investigating the antidepressant potential of Citrus reticulata Blanco essential oil, α-terpinene was identified as one of the major bioactive compounds contributing to these effects, potentially by regulating neuroactive ligand-receptor interactions and neuron projection pathways. nih.govresearchgate.net

Other Bioactive Properties

Analgesic and Anti-nociceptive Effects

This compound exhibits significant analgesic and anti-nociceptive properties, demonstrating efficacy in reducing pain perception. Studies have shown that α-terpinene can attenuate hyperalgesia and allodynia in neuropathic pain models, such as those induced by chronic constriction injury of the rat sciatic nerve. nih.gov The analgesic effect appears to be mediated, in part, by the suppression of spinal microglial cells and a reduction in pro-inflammatory cytokines like IL-1β and TNF-α. nih.gov Molecular docking studies suggest that α-terpinene may bind to targets like inducible nitric oxide synthase (iNOS) and opioid receptors, further supporting its pain-relieving mechanisms. frontiersin.orgbmj.com In cancer pain models, α-terpinene has demonstrated an anti-hyperalgesic effect and a reduction in allodynia. frontiersin.org

Gastroprotective and Cardioprotective Effects

Research indicates that α-terpinene possesses gastroprotective effects, offering protection against experimentally induced gastric ulcers. tandfonline.comresearchgate.net It has been shown to inhibit ethanol-induced gastric lesions, reduce gastric juice volume and acidity, and increase gastric wall mucus, thereby protecting the gastric mucosa. researchgate.net While specific cardioprotective mechanisms are less detailed in the provided snippets, α-terpinene is broadly listed among the beneficial activities of monoterpenes, suggesting potential roles in cardiovascular health. tandfonline.comnih.gov

Antidiarrheal Activity

This compound has demonstrated significant antidiarrheal activity in various animal models. researchgate.netnih.govimrpress.com Studies have shown that α-terpinene can reduce total stool amount and diarrheal frequency in models induced by castor oil or prostaglandin (B15479496) E2 (PGE2). researchgate.netnih.gov Its mechanisms of action are suggested to include anticholinergic effects, inhibition of PGE2 and GM1 receptors, and interaction with cholera toxin, which helps increase intestinal fluid uptake. researchgate.netnih.gov Furthermore, α-terpinene has been shown to reduce gastrointestinal transit time and fluid formation in the intestines. researchgate.netnih.gov

Influence on Triterpenoid (B12794562) Production in Fungi

Alpha-terpineol, a related compound often discussed alongside α-terpinene, has been identified as a compound that can promote triterpenoid production in the medicinal mushroom Antrodia cinnamomea. nih.govscribd.comnih.govoup.com Extracts from Cinnamomum camphora, a species known to contain α-terpineol, were found to stimulate the growth and triterpenoid content of A. cinnamomea in submerged cultures. nih.govscribd.comnih.gov Further analysis identified α-terpineol as the active compound responsible for enhancing triterpenoid biosynthesis in A. cinnamomea, acting as an elicitor for triterpenoid production. scribd.comnih.govoup.com

Compound List

this compound (α-terpinene)

1,8-cineole

α-pinene

β-pinene

β-caryophyllene

γ-terpinene

L-bornyl acetate

Camphor

Limonene

β-myrcene

Terpinen-4-ol

α-terpineol

p-cymene

Isoprene

Linalool

Eugenol

Myrcene

Thymol

Myrtenol

Carvacrol

Fenchone

α-Fenchone

trans-Anethole

α-Phellandrene

β-Phellandrene

Eudesm-7(11)-en-4-ol

Manool oxide

Citral

Geraniol

α-Humulene

Spathulenol

Caryophyllene oxide

Cinnamaldehyde

Cinnamyl acetate

Ursolic acid

Antcin H

Allelopathic Effects on Plant Germination

This compound, a monoterpene found in various essential oils, has demonstrated allelopathic properties, influencing the germination and early development of certain plant species. Research indicates that its effects can be concentration-dependent, with low concentrations sometimes showing negligible impact while higher concentrations can lead to adverse outcomes.

Studies investigating the allelopathic effects of essential oil components on barley (Hordeum vulgare) seeds have shown that while compounds like thymol, geraniol, and carvacrol exhibit significant negative impacts on germination rates across all tested doses, this compound's effects are more nuanced. In one such study, low doses of this compound (0.4, 0.8, and 1.2 µL) demonstrated effects similar to the control group, showing no significant allelopathic activity. However, at higher doses (1.6 and 2.0 µL), this compound exhibited adverse effects on barley seed germination. This comparative analysis suggests that this compound possesses a lower allelopathic potential compared to phenolic terpenes such as thymol and carvacrol, which caused the most substantial reductions in germination rates upit.rocapes.gov.brupit.roresearchgate.net.

Further investigations have explored the impact of this compound on other plant species. Research on Pelargonium Ringo Deep Scarlet F1 Hybrid seeds indicated that this compound, when applied at a concentration of 5000 ppm, did not show statistically significant differences in germination inhibition compared to certain plant extracts. However, at this high concentration, it contributed to a reduction in germination rate relative to control treatments. The study also noted that alpha-pinene (B124742) at 5000 ppm resulted in the lowest germination rate among the tested pure compounds scialert.net.

This compound has also been identified as a compound correlated with the inhibition of seed germination and radicle elongation in species such as cress (Lepidium sativum) and tomato (Solanum lycopersicum). Its presence in essential oils, such as that from Nepeta meyeri, has been linked to the complete inhibition of germination in various weed species, including Amaranthus retroflexus, Chenopodium album, Cirsium arvense, and Sinapsis arvensis, particularly at higher application concentrations acgpubs.orgcnr.it. Additionally, this compound has been noted to be phytotoxic against maize seedlings, leading to reduced root growth frontiersin.org.

These findings collectively suggest that this compound can act as an allelochemical, with its inhibitory effects on seed germination and seedling development being dependent on the plant species and the concentration applied.

Comparative Allelopathic Effects on Barley Seed Germination

The following table summarizes the comparative effects of this compound and other essential oil components on barley seed germination rates, based on laboratory studies.

| Allelochemical | Effect on Barley Seed Germination Rate | Comparative Potency |

| Control | Baseline germination rate | N/A |

| α-Terpinene (Low Doses) | Similar to control | Lower |

| α-Terpinene (High Doses) | Adverse effects observed | Moderate |

| Thymol | Most negative effects at all doses | Higher |

| Geraniol | Highly negative effects at all doses | Higher |

| Carvacrol | Highly negative effects at all doses | Higher |

Effects of Pure Compounds on Pelargonium Ringo Deep Scarlet F1 Hybrid Seed Germination

Toxicological Profiles and Safety Assessments of α Terpinene

Dermal Sensitization and Allergic Reactions

While α-terpinene in its pure form is not considered a skin sensitizer (B1316253), its degradation products can elicit allergic reactions. industrialchemicals.gov.au The compound's susceptibility to autoxidation is a key factor in its sensitization potential. industrialchemicals.gov.aunih.gov

Upon exposure to air, α-terpinene undergoes rapid autoxidation. nih.goveuropa.euacs.org This process is faster than that of many other compounds, which is why it is sometimes considered an antioxidant in technical applications like tea tree oil. nih.govacs.org However, this degradation leads to the formation of new compounds that are potent skin allergens. nih.govacs.org

Chemical analysis reveals that the primary oxidation products of α-terpinene are allylic epoxides and p-cymene (B1678584), along with hydrogen peroxide. nih.govacs.orgchemfaces.comresearchgate.net This oxidation pathway is distinct from other monoterpenes like limonene, which primarily form highly allergenic hydroperoxides. nih.govacs.orgchemfaces.com Studies have shown that the sensitization potency of α-terpinene increases significantly after air exposure. nih.govacs.orgchemfaces.com The allylic epoxides and an α,β-unsaturated aldehyde identified in the oxidized mixture are considered the main contributors to this increased allergenic potential. nih.govacs.orgchemfaces.com These oxidation products have been identified in samples of tea tree oil, highlighting the relevance of this process in commercial products. nih.govacs.org

The process of autoxidation and the resulting increase in sensitization potential are critical for hazard assessment. industrialchemicals.gov.au Although α-terpinene may be a strong sensitizer when oxidized, this has primarily been demonstrated under laboratory conditions. industrialchemicals.gov.au The rate and extent of autoxidation in formulated products are not fully understood. industrialchemicals.gov.au

The murine Local Lymph Node Assay (LLNA) is a standard method used to assess the skin sensitization potential of chemicals. nih.goveuropa.eueuropa.eu In studies using the LLNA, pure α-terpinene was identified as a sensitizer of moderate potency. europa.eueuropa.eu

When air-exposed α-terpinene was tested using the LLNA, a significant increase in sensitization potency was observed. nih.goveuropa.eu For instance, α-terpinene that had been oxidized for three weeks showed a strong sensitization potential, with a calculated EC3 value of 0.9% w/v. europa.eu Similarly, after seven weeks of air exposure, the EC3 value was 1.0% w/v. europa.eu The EC3 value represents the estimated concentration of a substance required to produce a threefold increase in lymphocyte proliferation in the draining lymph nodes and is a measure of sensitizing potency.

The table below summarizes the results from LLNA studies on α-terpinene and its oxidized forms.

| Test Substance | Concentration (% w/v) | Stimulation Index (SI) | EC3 Value | Sensitization Potency |

| α-Terpinene (unoxidized) | 10 | >3 | 8.9% w/v (0.65 M) | Moderate |

| 15 | >3 | |||

| 25 | >3 | |||

| Air-exposed α-Terpinene (3 weeks) | Not Specified | Not Specified | 0.9% w/v | Strong |

| Air-exposed α-Terpinene (7 weeks) | Not Specified | Not Specified | 1.0% w/v | Strong |

Data sourced from ECHA registration dossier. europa.eueuropa.eu

These findings from in vivo models underscore the importance of considering the effects of autoxidation when evaluating the dermal safety of α-terpinene. europa.euresearchgate.net

Developmental and Reproductive Toxicity Studies

Current information suggests that α-terpinene is not a specific reproductive or developmental toxicant. industrialchemicals.gov.au It is not classified as a reproductive toxicant. carlroth.com

In a developmental toxicity study, pregnant Wistar rats were administered α-terpinene by gavage from day 6 to 15 of gestation at various doses. industrialchemicals.gov.aunih.goveuropa.eu Maternal toxicity, evidenced by reduced body weight gain, was observed at the higher doses of 125 and 250 mg/kg bw/day. industrialchemicals.gov.aunih.goveuropa.eu At the highest dose, there was also a decrease in the ratio of pregnant to treated females, reduced fetal body weight, and an increase in fetal kidney weights. nih.gov Delayed ossification was noted at doses of 60 mg/kg bw/day and higher. nih.gov However, there was no clear evidence of teratogenic or embryotoxic effects in the absence of maternal toxicity. europa.eu The no-observed-adverse-effect level (NOAEL) for embryofetal toxicity was determined to be 30 mg/kg bw/day. europa.euumweltbundesamt.de Taking into account all available data, including read-across approaches with similar substances, it is concluded that α-terpinene should not be classified for reproductive toxicity. europa.eu

The table below summarizes the key findings from a developmental toxicity study on α-terpinene.

| Dose (mg/kg bw/day) | Maternal Effects | Developmental Effects |

| 30 | No adverse effects | NOAEL for embryofetal toxicity |

| 60 | No adverse effects on body weight gain | Delayed ossification |

| 125 | Reduced body weight gain (maternal toxicity) | Delayed ossification |

| 250 | Reduced body weight gain (maternal toxicity), reduced pregnancy ratio | Decreased fetal body weight, increased fetal kidney weight, delayed ossification |

Data sourced from multiple toxicological reviews. nih.goveuropa.eu

General Acute and Subchronic Toxicity Concerns

α-Terpinene exhibits low acute toxicity via the dermal route, with a reported LD50 value in rats of >2,000 mg/kg. carlroth.com The oral LD50 in rats is approximately 1680 mg/kg, leading to its classification as harmful if swallowed. carlroth.comnih.gov

In a 14-day oral toxicity study in rats, effects such as decreased food intake and increased cholesterol were observed only at the limit dose. regulations.gov Longer-term studies on structurally related compounds showed no adverse effects. regulations.gov Based on the available information, α-terpinene is not expected to cause serious damage to health from repeated oral exposure. industrialchemicals.gov.au

Ecotoxicological Considerations

α-Terpinene is classified as toxic to aquatic life with long-lasting effects. nih.govdirectpcw.comvigon.com It is important to avoid its release into the environment. carlroth.comdirectpcw.com According to its safety data sheet, the substance is not considered to be persistent, bioaccumulative, and toxic (PBT) or very persistent and very bioaccumulative (vPvB). carlroth.comdirectpcw.comfishersci.se

Environmental Fate and Mobility

The environmental fate of α-Terpinene is largely dictated by its high volatility and rapid degradation in the atmosphere. bayer.com When released into the environment, its physical and chemical properties determine its movement and persistence across different environmental compartments.

Fugacity modeling provides insight into how α-Terpinene partitions in the environment. A Level I fugacity model predicts that the vast majority of α-Terpinene, approximately 92.4%, will partition to the air. bayer.com Significantly smaller amounts are expected to be found in soil (7.21%), with minimal partitioning to water (0.174%) and sediment (0.160%). bayer.com This distribution is primarily driven by its high vapor pressure and Henry's Law constant, which facilitate its volatilization from soil and water surfaces. bayer.comnih.gov

Regarding its presence in soil and water, α-Terpinene is considered to be readily biodegradable. bayer.comnih.gov One study, utilizing the Japanese MITI test, demonstrated that 84.6% of the theoretical biochemical oxygen demand (BOD) was achieved within two weeks, indicating that biodegradation is a significant environmental fate process. nih.gov Another study reported a 30% degradation rate over 14 days in an oxygen depletion test. carlroth.com In natural filtered water systems, α-Terpinene was found to volatilize quickly, with a half-life (DT50) of 4.1 hours and a 90% dissipation time (DT90) of 13.7 hours. bayer.com

The mobility of α-Terpinene in soil has been described with some variation in reports. Based on an estimated organic carbon partition coefficient (Koc) of 80, it is expected to have high mobility in soil. nih.gov Another source reports a measured organic carbon-normalised adsorption coefficient of 3.05. carlroth.com Conversely, some safety data suggests it is not likely to be mobile in the environment due to its low water solubility. geneseo.edu However, its tendency to rapidly volatilize from the soil surface is a critical factor, suggesting that significant leaching through the soil column is less of a concern compared to its atmospheric dissipation. bayer.com

Table 1: Environmental Fate and Partitioning of α-Terpinene

Potential Impact on Aquatic and Terrestrial Ecosystems

The ecotoxicological profile of α-Terpinene indicates a potential for environmental impact, particularly for aquatic life and certain terrestrial organisms. nih.govcpachem.com It is classified as toxic to aquatic life with long-lasting effects. geneseo.edunih.govcpachem.commedicalove.pl Some sources describe it as very toxic to aquatic organisms. geneseo.edu However, it is also noted that due to its rapid volatilization from water, long-term exposure to aquatic organisms may be limited, and thus chronic risk assessments may not be necessary. bayer.combayer.com

For terrestrial ecosystems, the impact varies by the type of organism.

Terrestrial Invertebrates : There is a notable concern for terrestrial invertebrates. regulations.gov This is consistent with the use of product formulations containing α-Terpinene as insecticides, which act by degrading the soft cuticles of insects, leading to impaired mobility and respiration. bayer.combayer.comregulations.gov

Birds : The risk to birds is considered uncertain. regulations.gov While effects are not expected at lower application rates of products containing the compound, the risks at higher rates have not been fully determined. regulations.gov There is also a lack of data on the potential for chronic toxicity in birds. regulations.gov

Mammals : On an acute exposure basis, α-Terpinene is considered to be practically non-toxic to mammals. regulations.gov However, both acute and chronic risks have been identified, which are attributed to very high application rates rather than the inherent toxicity at lower exposure levels. regulations.gov

Plants : α-Terpinene can function as a non-systemic, contact herbicide. regulations.gov It acts by stripping the waxy cuticle from plants, which causes death through desiccation. regulations.gov Consequently, there is a recognized level of concern for non-target plants located in areas adjacent to treated fields. regulations.gov

Table 2: Ecotoxicological Profile of α-Terpinene

Analytical Chemistry and Characterization of α Terpinene

Advanced Chromatographic Methods for Separation and Quantification

Chromatographic techniques are fundamental for isolating α-terpinene from other structurally similar terpenes and for determining its concentration in a sample. iipseries.orgnih.gov

Gas chromatography-mass spectrometry (GC-MS) is a powerful and widely used technique for the analysis of volatile compounds like α-terpinene. iipseries.org In GC-MS, the sample is vaporized and separated based on the compound's boiling point and affinity for the stationary phase within a capillary column. iipseries.orgcdnsciencepub.com Following separation, the molecules are ionized and fragmented, and the resulting mass-to-charge ratio of the fragments is detected by the mass spectrometer. iipseries.org

The mass spectrum of α-terpinene is characterized by a specific fragmentation pattern that allows for its definitive identification. The molecular ion peak (M+) is observed at a mass-to-charge ratio (m/z) of 136, corresponding to its molecular weight. nih.govmassbank.jp The most abundant fragment ions are typically observed at m/z 121, 93, 91, and 77. nih.gov The base peak, which is the most intense peak in the spectrum, is often the fragment at m/z 121. nih.gov These characteristic fragments are crucial for distinguishing α-terpinene from its isomers, such as γ-terpinene, which may have similar retention times but different mass spectra. nih.gov

The retention time of α-terpinene in a GC system is dependent on the specific column and temperature program used. For instance, in some analyses, α-terpinene has been identified with a retention time of approximately 1.95 minutes. restek.com The combination of retention time and the unique mass spectrum provides a high degree of confidence in the identification and quantification of α-terpinene in complex mixtures like essential oils. sigmaaldrich.comsigmaaldrich.com

Table 1: Characteristic GC-MS Data for α-Terpinene

| Parameter | Value | Reference |

| Molecular Ion (M+) | 136 m/z | nih.govmassbank.jp |

| Major Fragment Ions | 121, 93, 91, 77 m/z | nih.gov |

| Base Peak | 121 m/z | nih.gov |

| Example Retention Time | ~1.95 min | restek.com |

While GC-MS is ideal for volatile compounds, high-performance liquid chromatography (HPLC) is a valuable alternative, particularly for less volatile or thermally sensitive terpenes. iipseries.orgnih.gov When coupled with ultraviolet (UV) or tandem mass spectrometry (MS/MS) detectors, HPLC offers high resolution and sensitivity for the separation and quantification of α-terpinene. iipseries.orgthermofisher.com

In LC analysis, the separation is based on the compound's affinity for the stationary and mobile phases. iipseries.org For terpenes, reversed-phase columns, such as C18, are commonly employed. thermofisher.com The mobile phase typically consists of a mixture of water and an organic solvent like methanol (B129727) or acetonitrile. thermofisher.comrsc.org Optimization of the mobile phase gradient and column temperature is crucial for achieving good separation of isomeric terpenes. thermofisher.comrsc.org For instance, increasing column temperature has been shown to improve the chromatographic resolution of monoterpenes. thermofisher.com

UV detection can be used for quantification, although its sensitivity for terpenes like α-terpinene, which lack strong chromophores, can be limited. nih.gov Mass spectrometry detection, particularly tandem mass spectrometry (LC-MS/MS), provides much higher selectivity and sensitivity. thermofisher.com In LC-MS/MS, specific precursor-to-product ion transitions are monitored, which allows for the accurate quantification of α-terpinene even in complex matrices. thermofisher.com For example, a method using atmospheric pressure chemical ionization (APCI) in positive ion mode has been developed for the detection of terpenes, where specific selected reaction monitoring (SRM) transitions are used for each compound. thermofisher.com

Table 2: Predicted LC-MS/MS Data for α-Terpinene (Positive Ion Mode)

| Parameter | Predicted Value | Reference |

| Precursor Ion (20V) | 137.133 m/z | hmdb.ca |

| Product Ions (20V) | 95.0856, 93.0701, 81.0701 m/z | hmdb.ca |

| Precursor Ion (40V) | 137.133 m/z | hmdb.ca |

| Product Ions (40V) | 95.0856, 81.0701, 93.0701 m/z | hmdb.ca |

Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of α-terpinene.

Fourier-transform infrared (FTIR) spectroscopy probes the vibrational modes of a molecule by measuring its absorption of infrared radiation. The resulting spectrum provides a "fingerprint" of the functional groups present in the molecule. japsonline.com The analysis of α-terpinene by FTIR reveals characteristic absorption bands corresponding to its specific structural features. researchgate.netoup.com

Key vibrational bands for α-terpinene include C-H stretching vibrations from the methyl and isopropyl groups, as well as from the cyclohexadiene ring. The C=C stretching vibrations of the conjugated double bonds within the ring are also prominent. The specific frequencies of these bands can help distinguish α-terpinene from its isomers. acs.org For example, the out-of-plane C-H bending vibrations are often characteristic of the substitution pattern on the double bonds. researchgate.net

Table 3: Key FTIR Absorption Bands for Terpenes (General)

| Functional Group | Wavenumber (cm⁻¹) | Vibration Type | Reference |

| -CH₃ | ~2960 | Antisymmetrical Stretching | researchgate.net |

| -CH₃ | ~1419 | Antisymmetrical Bending | researchgate.net |

| C-O-C | 1226-1289 | Stretching | researchgate.net |

| γ-Terpinene | 940-945 | researchgate.net |

Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for elucidating the detailed structure of organic molecules, including the connectivity and stereochemistry of α-terpinene. Both ¹H NMR and ¹³C NMR are utilized.

In the ¹H NMR spectrum of α-terpinene, distinct signals are observed for the different types of protons in the molecule. hmdb.cachemicalbook.com The olefinic protons on the cyclohexadiene ring typically appear in the downfield region of the spectrum. The protons of the methyl and isopropyl groups give rise to signals in the upfield region. The chemical shifts and coupling patterns of these signals provide information about the electronic environment and neighboring protons for each hydrogen atom. brainly.comchegg.com

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. np-mrd.org Each unique carbon atom in α-terpinene gives a distinct signal. The chemical shifts of the carbons in the double bonds are found in the downfield region, while the sp³-hybridized carbons of the ring and the alkyl substituents appear at higher field strengths. brainly.com

Table 4: Experimental ¹H and ¹³C NMR Chemical Shifts for α-Terpinene in CDCl₃

| Nucleus | Chemical Shift (ppm) | Reference |

| ¹H | 5.63, 5.62, 5.61, 5.59, 5.58, 2.31, 2.29, 2.28, 2.26, 2.14, 2.12, 2.11, 2.10, 2.09, 2.08, 2.05, 1.77, 1.03, 1.01 | nih.gov |

| ¹³C | 134.1, 131.2, 120.7, 119.5, 31.0, 30.7, 23.2, 21.0, 20.9 | np-mrd.org |

Note: The listed ¹H NMR shifts represent multiple signals and their corresponding intensities as reported in the source.

Time-resolved photoionization-photoelectron spectroscopy is an advanced technique used to study the ultrafast dynamics of molecules after they absorb light. aip.orgbrown.edu This method has been applied to α-terpinene to investigate its behavior upon excitation with UV photons, which is relevant to its photochemistry. researchgate.netaip.org

In these experiments, a pump laser pulse excites the α-terpinene molecule to a higher electronic state. aip.org A second, time-delayed probe pulse then ionizes the molecule. aip.org By measuring the kinetic energy of the ejected photoelectrons as a function of the delay time between the pump and probe pulses, the relaxation pathways and dynamics of the excited state can be mapped. aip.org Studies on α-terpinene have revealed that upon excitation, it undergoes an ultrafast relaxation process, with the initially excited state decaying on a femtosecond timescale. aip.org This technique has been instrumental in understanding the initial steps of the light-induced ring-opening reaction of the cyclohexadiene core in α-terpinene. aip.orgbrown.edu

Stereochemical Analysis and Enantiomeric Determination

A key aspect of α-terpinene's molecular structure is that it is achiral. academie-sciences.fr The molecule, with the chemical formula C10H16, possesses a plane of symmetry and lacks an asymmetric (chiral) carbon center, which is a prerequisite for enantiomerism. academie-sciences.frlipidmaps.org Consequently, α-terpinene does not exist as a pair of non-superimposable mirror images, or enantiomers. Therefore, enantiomeric determination, a process of separating and quantifying such isomers, is not applicable to α-terpinene itself. academie-sciences.fr

Stereochemical analysis of α-terpinene, however, is relevant in the context of its conformational isomers, or conformers. Research utilizing FTIR spectroscopy and DFT calculations has identified three primary conformers arising from the rotation of the exocyclic isopropyl group: Trans (T), Gauche+ (G+), and Gauche- (G-). nih.govacs.orgresearchgate.net The Gauche conformers are estimated to be slightly higher in energy (by approximately 1.75 kJ mol⁻¹) than the more stable Trans form. nih.govacs.orgresearchgate.netebi.ac.uk Experimental data from low-temperature matrix spectra have confirmed the presence of all three conformers. nih.govacs.orgresearchgate.net

While α-terpinene is achiral, its analysis is often conducted in conjunction with chiral terpenes that are present alongside it in natural extracts, such as essential oils. The enantiomeric distribution of these other compounds is a critical parameter for quality control and authenticity assessment of commercial oils. academie-sciences.frrestek.com Enantioselective gas chromatography (eGC) is the primary technique used for this purpose, allowing for the separation and quantification of the enantiomers of chiral compounds within the oil. acs.orgnih.govresearchgate.net

For instance, in Australian tea tree oil (from Melaleuca alternifolia), where α-terpinene is a constituent, the enantiomeric ratios of key chiral markers like terpinen-4-ol and α-terpineol are strictly defined by standards such as ISO 4730:2017. academie-sciences.frnih.gov The analysis of these chiral signatures helps to detect adulteration. academie-sciences.frnih.gov Research has established consistent enantiomeric distributions for these compounds in authentic tea tree oil.